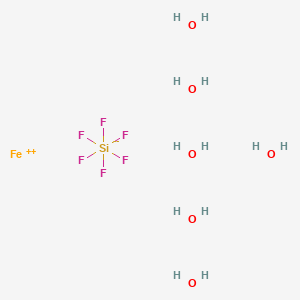
Ferrous hexafluorosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous hexafluorosilicate can be synthesized through the reaction of ferrous salts with hexafluorosilicic acid. The general reaction involves the combination of ferrous sulfate (FeSO₄) with hexafluorosilicic acid (H₂SiF₆) under controlled conditions. The reaction can be represented as follows: [ \text{FeSO}_4 + \text{H}_2\text{SiF}_6 \rightarrow \text{FeSiF}_6 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound typically involves the use of bulk ferrous salts and hexafluorosilicic acid. The reaction is carried out in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then purified and crystallized for further use.
Chemical Reactions Analysis
Types of Reactions: Ferrous hexafluorosilicate undergoes various chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) in the presence of oxidizing agents.
Reduction: The hexafluorosilicate anion (SiF₆²⁻) can undergo reduction reactions under specific conditions.
Substitution: The hexafluorosilicate anion can be substituted by other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reactions with other fluoride salts or acids can lead to substitution.
Major Products:
Oxidation: Ferric hexafluorosilicate (FeSiF₆) and other ferric compounds.
Reduction: Reduced forms of hexafluorosilicate and silicon-based compounds.
Substitution: Various substituted hexafluorosilicates.
Scientific Research Applications
Ferrous hexafluorosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron-based compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a contrast agent in imaging techniques.
Industry: It is used in the production of specialty chemicals and materials, including luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of ferrous hexafluorosilicate involves its interaction with molecular targets and pathways in various systems. In biological systems, the ferrous ion (Fe²⁺) can participate in redox reactions, influencing cellular processes and metabolic pathways. The hexafluorosilicate anion (SiF₆²⁻) can interact with other ions and molecules, affecting their behavior and reactivity.
Comparison with Similar Compounds
- Sodium hexafluorosilicate (Na₂SiF₆)
- Ammonium hexafluorosilicate ((NH₄)₂SiF₆)
- Potassium hexafluorosilicate (K₂SiF₆)
Comparison: Ferrous hexafluorosilicate is unique due to the presence of the ferrous ion (Fe²⁺), which imparts distinct redox properties and potential applications in various fields. In contrast, other hexafluorosilicates, such as sodium hexafluorosilicate and ammonium hexafluorosilicate, do not possess the same redox characteristics and are primarily used for different applications, such as water fluoridation and as precursors for other fluoride compounds.
Properties
IUPAC Name |
hexafluorosilicon(2-);iron(2+);hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLSBHAFCOWSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6FeH12O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)


![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)



![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)


